![molecular formula C8H15Cl2N3 B1485261 3-methyl-5H,6H,7H,8H,9H-imidazo[1,2-d][1,4]diazepine dihydrochloride CAS No. 1440955-35-0](/img/structure/B1485261.png)
3-methyl-5H,6H,7H,8H,9H-imidazo[1,2-d][1,4]diazepine dihydrochloride
Overview
Description
“3-methyl-5H,6H,7H,8H,9H-imidazo[1,2-d][1,4]diazepine dihydrochloride” is a complex chemical compound with the CAS Number: 1440955-35-0 . It has a molecular weight of 224.13 . The compound is in powder form and is typically stored at room temperature .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C8H13N3.2ClH/c1-7-6-10-8-2-3-9-4-5-11(7)8;;/h6,9H,2-5H2,1H3;2*1H . This code provides a unique identifier for chemical substances, and can be used to generate a 2D structure or a 3D model of the molecule.Physical And Chemical Properties Analysis
The compound is a powder and is typically stored at room temperature . The compound’s Inchi Key is DUTUDQVHQPFHTO-UHFFFAOYSA-N .Scientific Research Applications
Synthesis and Application in Drug Development
- Researchers Masurier et al. (2012) synthesized a series of azaheterocycle-fused [1,3]diazepines, showcasing the chemical versatility and potential pharmaceutical applications of compounds related to 3-methyl-5H,6H,7H,8H,9H-imidazo[1,2-d][1,4]diazepine dihydrochloride (Masurier et al., 2012).
Antimicrobial Activity
- A study by Demchenko et al. (2021) synthesized novel quaternary salts derivatives of imidazo[1,2-a]azepine, which displayed significant antibacterial and antifungal activity, indicating the potential of related compounds in antimicrobial drug development (Demchenko et al., 2021).
Heterocyclic Compound Synthesis
- Research by Dzedulionytė et al. (2022) introduced a general approach towards synthesizing N-heterocycle-fused tetrahydro-1,4-diazepinones, emphasizing the importance of imidazo[1,2-d][1,4]diazepine derivatives in the development of new heterocyclic compounds (Dzedulionytė et al., 2022).
Antiviral Research
- Janin et al. (1996) explored imidazo[1,5-g][1,4]diazepine derivatives as potential anti-HIV agents, highlighting the role of imidazo[1,2-d][1,4]diazepine derivatives in antiviral research (Janin et al., 1996).
Structural and Chemical Studies
- Hosmane et al. (1991) conducted synthesis and structural analyses of imidazo[4,5-d][1,3]diazepine ring system compounds, contributing to the understanding of the chemical properties and structural characteristics of related compounds (Hosmane et al., 1991).
Safety And Hazards
properties
IUPAC Name |
3-methyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-d][1,4]diazepine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.2ClH/c1-7-6-10-8-2-3-9-4-5-11(7)8;;/h6,9H,2-5H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUTUDQVHQPFHTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2N1CCNCC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-5H,6H,7H,8H,9H-imidazo[1,2-d][1,4]diazepine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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